molecular formula C7H8N2S2 B249634 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine

5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine

Cat. No. B249634
M. Wt: 184.3 g/mol
InChI Key: UQSOXAFRERJBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine is a heterocyclic compound that has been the focus of scientific research in recent years due to its potential applications in various fields. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for future studies.

Mechanism of Action

The mechanism of action of 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine exhibits unique biochemical and physiological effects. For example, this compound has been found to have antioxidant properties, which may help protect cells from oxidative stress. Additionally, it has been shown to have anti-inflammatory effects, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable reagent for various experiments. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields. Finally, more research is needed to explore the limitations of this compound in lab experiments and to develop new methods for its synthesis and purification.

Synthesis Methods

The synthesis of 5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine involves the reaction of 2-aminothiophenol with 2-bromo-3,4-dimethylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or N-methylpyrrolidinone.

Scientific Research Applications

5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine has been the subject of various scientific studies due to its potential applications in different fields. One such application is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

5,6-Dimethylthieno[2,3-d][1,3]thiazol-2-amine

Molecular Formula

C7H8N2S2

Molecular Weight

184.3 g/mol

IUPAC Name

5,6-dimethylthieno[2,3-d][1,3]thiazol-2-amine

InChI

InChI=1S/C7H8N2S2/c1-3-4(2)10-6-5(3)11-7(8)9-6/h1-2H3,(H2,8,9)

InChI Key

UQSOXAFRERJBQF-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1SC(=N2)N)C

Canonical SMILES

CC1=C(SC2=C1SC(=N2)N)C

Origin of Product

United States

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